Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate is an organic compound with the molecular formula C13H9ClFNO3S. This compound is characterized by the presence of a thienyl group, a fluorobenzoate moiety, and a chloro substituent. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate typically involves the reaction of 5-chloro-2-thiophenecarbonyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions usually involve maintaining a temperature of around 0-5°C during the addition of reagents to control the exothermic reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of solvents and reagents is optimized to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-amino-2-chloro-4-fluorobenzoate
- Methyl {[(5-chloro-2-thienyl)methyl]amino}acetate
Uniqueness
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thienyl group and fluorobenzoate moiety make it particularly useful in applications requiring specific electronic and steric properties.
Eigenschaften
Molekularformel |
C13H9ClFNO3S |
---|---|
Molekulargewicht |
313.73 g/mol |
IUPAC-Name |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-fluorobenzoate |
InChI |
InChI=1S/C13H9ClFNO3S/c1-19-13(18)8-3-2-7(15)6-9(8)16-12(17)10-4-5-11(14)20-10/h2-6H,1H3,(H,16,17) |
InChI-Schlüssel |
FKGMBXWGBXZKIK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)F)NC(=O)C2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.